(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate
Description
“(E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate” is an ester derivative featuring a conjugated (E)-styrylpyridyl moiety linked to a brominated furan carboxylate group. The compound combines a rigid (E)-configured vinyl bridge between a pyridin-4-yl group and a phenyl ring, which is esterified with 5-bromofuran-2-carboxylic acid.
Esterification of such precursors with 5-bromofuran-2-carbonyl chloride would logically yield the target compound.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-17-8-7-16(23-17)18(21)22-15-5-3-13(4-6-15)1-2-14-9-11-20-12-10-14/h1-12H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPSIZOKZFPLSB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Vinylpyridine Intermediate: This step involves the reaction of 4-bromopyridine with a suitable vinylating agent under basic conditions to form 4-(2-(pyridin-4-yl)vinyl)pyridine.
Coupling with 5-Bromofuran-2-carboxylic Acid: The intermediate is then coupled with 5-bromofuran-2-carboxylic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings
- Synthesis and Stability: The (E)-vinyl configuration in precursors I–IV is critical for maintaining conjugation and crystallinity. Analogous ester derivatives may require controlled conditions to prevent Z/E isomerization .
- Electronic Properties: UV-Vis data for I–IV (λmax ~350–400 nm) indicate strong π-π* transitions, which the brominated furan in the target compound may redshift further due to electron-withdrawing effects .
- Biological Relevance: The sulfonylamino-benzofuran ester () highlights brominated heterocycles’ role in medicinal chemistry, suggesting the target compound could be explored for kinase inhibition or antimicrobial activity .
Biological Activity
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H12BrNO3, with a molecular weight of approximately 368.20 g/mol. The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties.
Research has indicated that the biological activity of this compound may involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis .
- Interaction with DNA : Some studies suggest that compounds with furan and pyridine moieties can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.
- Anti-inflammatory Effects : The presence of bromine and carboxylate groups may enhance anti-inflammatory properties by modulating cytokine production.
Biological Activity Data
A summary table below outlines the biological activities reported for this compound and related compounds:
Case Studies
- In vitro Studies : A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction through caspase activation.
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the ATP-binding site of c-Met and VEGFR-2, indicating its potential as a dual inhibitor in cancer therapy .
- Comparative Analysis : When compared with similar compounds lacking the bromine atom or having different substituents, this compound exhibited enhanced potency against target kinases, highlighting the importance of structural modifications in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
